Comprehensive Technical Guide on 3-[(3,5-Dimethylphenyl)amino]propanoic Acid: Structure, Properties, and Synthetic Utility
Comprehensive Technical Guide on 3-[(3,5-Dimethylphenyl)amino]propanoic Acid: Structure, Properties, and Synthetic Utility
Executive Summary
In modern medicinal chemistry and organic synthesis, bifunctional building blocks are the cornerstone of scalable library generation. 3-[(3,5-Dimethylphenyl)amino]propanoic acid (CAS: 36053-83-5), also known as N-(3,5-dimethylphenyl)-
This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, its synthesis via Aza-Michael addition, and its advanced synthetic utility in intramolecular cyclization workflows.
Physicochemical Profiling & Structural Analysis
The chemical behavior of 3-[(3,5-Dimethylphenyl)amino]propanoic acid is governed by the interplay between its electron-rich aromatic ring and its amphoteric side chain.
Electronic and Steric Effects
The presence of two electron-donating methyl groups at the meta positions (C3 and C5) of the aniline ring significantly alters the molecule's reactivity. These groups increase the electron density of the aromatic system via inductive effects, which slightly enhances the nucleophilicity of the secondary amine compared to an unsubstituted aniline. Furthermore, the 3,5-substitution pattern leaves the ortho and para positions sterically accessible and highly activated toward electrophilic aromatic substitution—a critical feature for downstream cyclization[2].
Quantitative Chemical Properties
The following table summarizes the core quantitative data for structural verification and computational modeling[1]:
| Property | Value |
| Chemical Name | 3-[(3,5-Dimethylphenyl)amino]propanoic acid |
| CAS Registry Number | 36053-83-5 |
| Molecular Formula | C |
| Molecular Weight | 193.24 g/mol |
| Monoisotopic Mass | 193.11028 Da |
| Hydrogen Bond Donors | 2 (Secondary NH, Carboxylic OH) |
| Hydrogen Bond Acceptors | 3 (Amine N, Carbonyl O, Hydroxyl O) |
| Predicted XlogP | 2.7 |
Synthesis Methodology: The Aza-Michael Addition
Mechanistic Rationale
The most direct route to synthesize this compound is the Aza-Michael addition of 3,5-dimethylaniline to acrylic acid. Causality dictates the reaction conditions: because arylamines are inherently poorer nucleophiles than aliphatic amines (due to the delocalization of the nitrogen lone pair into the aromatic
Fig 1. Aza-Michael addition pathway for synthesizing the propanoic acid derivative.
Self-Validating Experimental Protocol
To ensure a robust, self-validating system, the following protocol utilizes a solvent-reflux methodology that leverages the isoelectric point of the product for isolation.
Step-by-Step Workflow:
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Reagent Preparation: Charge a round-bottom flask with 3,5-dimethylaniline (1.0 equiv) and acrylic acid (1.1 equiv). Causality: A slight excess of the Michael acceptor ensures complete consumption of the aniline.
-
Reaction Execution: Add water (or a water/toluene biphasic mixture) and heat the mixture to 90°C under vigorous stirring for 12–16 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the aniline spot is consumed.
-
Workup & Basification: Cool the mixture to room temperature. Add 10% aqueous NaOH until the pH reaches ~10. Validation: This converts the unreacted acrylic acid and the product into their highly soluble sodium salts, allowing any unreacted aniline to be extracted with ethyl acetate.
-
Isoelectric Precipitation: Carefully acidify the aqueous layer with 2M HCl to pH ~4.5 (the approximate isoelectric point of the zwitterion). The product will precipitate as a white/off-white solid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
Advanced Synthetic Utility: Intramolecular Cyclization to Quinolinone Scaffolds
Rationale in Drug Discovery
The true architectural value of 3-[(3,5-Dimethylphenyl)amino]propanoic acid lies in its capacity to undergo intramolecular Friedel-Crafts acylation to form 5,7-dimethyl-2,3-dihydroquinolin-4(1H)-one [2]. Quinolinone derivatives are "privileged scaffolds" in medicinal chemistry, frequently utilized in the development of antimicrobial, antiviral, and anticancer agents due to their rigid hydrogen-bonding motifs[2][5].
The cyclization is highly regioselective. The carboxylic acid is activated into an electrophilic acylium ion. Because the meta positions (C3/C5) of the original aniline are blocked by methyl groups, the acylium ion exclusively attacks the highly activated ortho position (C2 or C6), yielding the 5,7-dimethyl substituted heterocycle.
Fig 2. Intramolecular Friedel-Crafts cyclization yielding the quinolinone scaffold.
Self-Validating Cyclization Protocol (Using Eaton's Reagent)
While Polyphosphoric Acid (PPA) is a traditional choice, Eaton's Reagent (10 wt% P
Step-by-Step Workflow:
-
Activation: Dissolve 3-[(3,5-Dimethylphenyl)amino]propanoic acid (1.0 equiv) in Eaton's Reagent (10 volumes). Stir the mixture at room temperature for 15 minutes to ensure complete dissolution and initial protonation.
-
Cyclization: Heat the reaction mixture to 70°C for 2–4 hours. Monitor the disappearance of the starting material via LC-MS.
-
Quenching: Cool the mixture to room temperature and pour it slowly over crushed ice. Validation: The solution will become highly acidic; the product remains dissolved as a protonated salt.
-
Neutralization & Precipitation: Slowly add solid Na
CO (or 20% NaOH solution) under vigorous stirring until the pH reaches 8. The target 5,7-dimethyl-2,3-dihydroquinolin-4(1H)-one will crash out as a solid. -
Purification: Filter the solid, wash thoroughly with deionized water to remove methanesulfonate salts, and recrystallize from ethanol to yield the pure quinolinone scaffold.
Analytical Characterization Standards
To verify the integrity of the synthesized 3-[(3,5-Dimethylphenyl)amino]propanoic acid, researchers should benchmark against the following expected spectral signals:
-
H NMR (DMSO-
, 400 MHz): Look for the characteristic aliphatic spin system of the propanoic acid chain: a triplet at ~2.5 ppm (CH -COOH) and a triplet at ~3.3 ppm (NH-CH ). The aromatic region will show a singlet at ~6.2-6.4 ppm (3H, ortho and para protons, highly shielded by the amine and methyls). The methyl groups will appear as a sharp singlet at ~2.1-2.2 ppm (6H). -
ESI-MS: Expected [M+H]
peak at m/z 194.11[1].
References
-
PubChemLite: 36053-83-5 (C11H15NO2) . PubChem Database. URL:[Link]
-
Benefits of a Dual Chemical and Physical Activation: Direct Aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure . ResearchGate. URL:[Link]
-
Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens . PubMed Central (PMC) / MDPI. URL:[Link]
-
Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach . RSC Advances. URL:[Link]
Sources
- 1. PubChemLite - 36053-83-5 (C11H15NO2) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02006A [pubs.rsc.org]
- 5. mdpi-res.com [mdpi-res.com]
- 6. tsijournals.com [tsijournals.com]
